molecular formula C17H19FN4O B2580698 2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide CAS No. 2034294-30-7

2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

Cat. No. B2580698
CAS RN: 2034294-30-7
M. Wt: 314.364
InChI Key: CPNXAJYPUOPUNC-UHFFFAOYSA-N
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Description

The compound “2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazine core, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in pharmaceuticals and other biologically active substances .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the pyrazolo[1,5-a]pyrazine core and the various functional groups attached to it. For example, the amide group (-CONH2) could participate in various reactions involving nucleophilic attack on the carbonyl carbon .

Scientific Research Applications

Synthesis and Characterization

Research on pyrazole and pyrazolopyrimidine derivatives, including those structurally related to "2-cyclopropyl-N-(4-fluorobenzyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide", emphasizes their synthesis and chemical properties. For instance, the synthesis of 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives involves reactions between specific aryl-2-cyano-3-[(4-methoxyphenyl)amino]-3-(methylthio)acrylamides and hydrazine hydrate, producing compounds with potential cytotoxic activity against certain cancer cell lines (Hassan, Hafez, & Osman, 2014). Similarly, the development of synthetic strategies for new 3-amino-4-fluoropyrazoles demonstrates the interest in generating functionalized compounds for further applications in medicinal chemistry (Surmont et al., 2011).

Biological Activities and Applications

The exploration of biological activities is a significant area of research for compounds like "this compound". Studies have shown that pyrazole and pyrazolopyrimidine derivatives exhibit various biological activities, including anticancer, antimicrobial, and antiviral effects. For example, the synthesis of polysubstituted and condensed pyrazolopyranopyrimidine and pyrazolopyranotriazine derivatives has been studied for their antimicrobial activity, demonstrating significant potency against certain bacterial strains (Hafez, Alshammari, & El-Gazzar, 2015). Another study highlights the anticancer activity of novel Fluoro Substituted Benzo[b]pyran compounds, showing promising results against lung cancer cell lines (Hammam et al., 2005).

properties

IUPAC Name

2-cyclopropyl-N-[(4-fluorophenyl)methyl]-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c18-14-5-1-12(2-6-14)10-19-17(23)21-7-8-22-15(11-21)9-16(20-22)13-3-4-13/h1-2,5-6,9,13H,3-4,7-8,10-11H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNXAJYPUOPUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3CCN(CC3=C2)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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